

digallic acid apoptosis induction mechanism

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Compound Focus: Digallic Acid

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Digallic Acid: An Overview

Digallic acid (DGA) is a polyphenolic compound that can be purified from the fruits of *Pistacia lentiscus* L. [1]. Polyphenols are widely recognized for their beneficial effects against human diseases, including cancer [1]. DGA has been shown to exhibit significant antiproliferative and apoptosis-inducing activities in human lymphoblastoid TK6 cells, which are proficient in the p53 tumor suppressor protein [1] [2]. The induction of apoptosis is a key strategy in cancer control, and DGA activates this process primarily through the caspase-8-mediated extrinsic pathway [1].

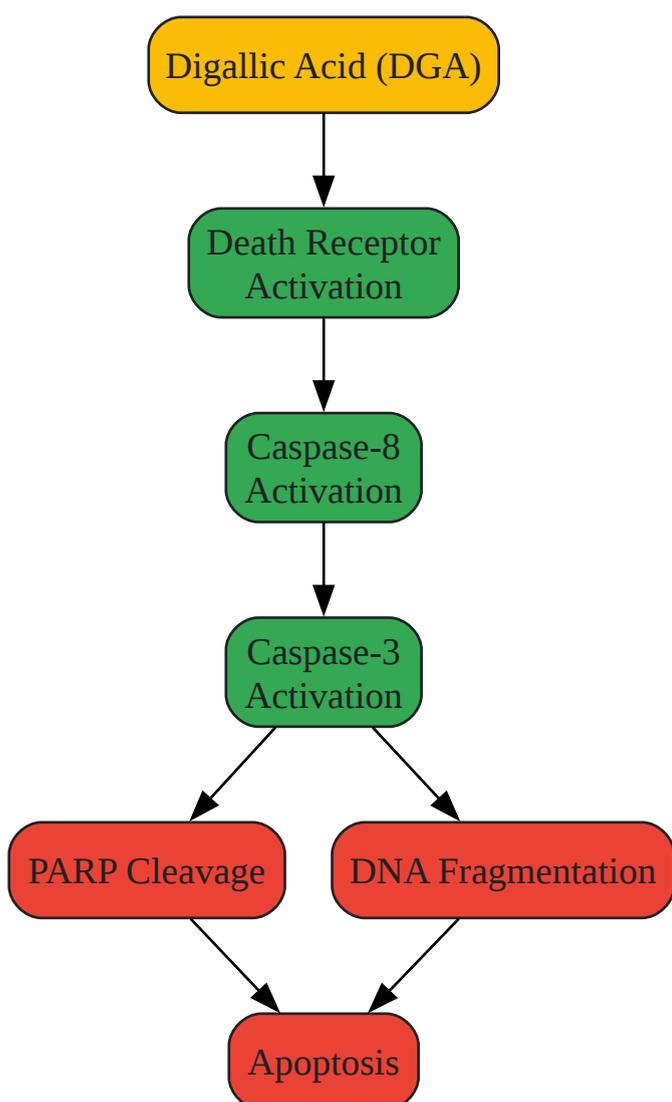
Mechanism of Apoptosis Induction

The table below summarizes the key apoptotic effects and mechanisms of DGA in human lymphoblastoid TK6 cells.

Apoptotic Event	Experimental Readout	Mechanistic Insight
Antiproliferation	MTT assay	Inhibition of cell proliferation observed from a concentration of 8.5 µg/ml [1].
Apoptosis Confirmation	DNA fragmentation (gel electrophoresis) and PARP cleavage (Western blot)	Confirms the activation of the executive cell death process [1].

Apoptotic Event	Experimental Readout	Mechanistic Insight
Caspase-8 Activation	Colorimetric caspase activity assay	Induces the initiator caspase of the extrinsic apoptotic pathway [1].
Caspase-3 Activation	Colorimetric caspase activity assay	Activates the key effector caspase in a dose-dependent manner [1].

The following diagram illustrates the sequential signaling pathway through which DGA induces apoptosis.



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Experimental Protocols for Apoptosis Detection

Here are detailed methodologies for key experiments used to characterize DGA-induced apoptosis.

Cell Proliferation Assay (MTT Assay)

This protocol evaluates the antiproliferative effect of DGA [1].

- **Cell Line:** Human lymphoblastoid TK6 cells.
- **Culture Conditions:** Grow in RPMI-1640 Glutamax medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
- **Procedure:**
 - Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
 - Treat cells with a range of DGA concentrations (e.g., 10, 20, 50, 100, and 200 µg/ml) for 48 hours. Include a vehicle control (e.g., 0.5% DMSO).
 - After treatment, add 50 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
 - Carefully discard the medium and dissolve the formed formazan crystals in 50 µl of DMSO.
 - Measure the optical density at 540 nm using a microplate reader. Calculate the percentage of cell viability relative to the control.

DNA Fragmentation Analysis

This protocol detects internucleosomal DNA cleavage, a hallmark of apoptosis [1].

- **Procedure:**
 - Expose TK6 cells (1.5 x 10⁶ cells/ml) to DGA (e.g., 2.5, 5, and 10 µg/ml) for 24-48 hours. Harvest cells by centrifugation.
 - Lyse the cell pellet in 200 µl of lysis buffer (50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 0.5% N-Lauroyl Sarcosine Sodium Salt) for 1 hour at room temperature.
 - Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant.
 - Incubate the supernatant with 250 µg/ml proteinase K overnight at 56°C.
 - Treat the lysate with 2 mg/ml RNase A and incubate at 56°C for 2 hours.
 - Extract DNA using a chloroform/phenol/isoamyl alcohol mixture (24:25:1, v/v/v) and precipitate it.
 - Resuspend the DNA and separate it on a 1.5% agarose gel. Visualize DNA fragments under UV light after staining with ethidium bromide.

Western Blot Analysis for PARP Cleavage

This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3 [1].

- **Procedure:**

- Treat TK6 cells with DGA (e.g., 2.5, 5, and 10 µg/ml) for 6, 24, and 48 hours. Lyse cells in a suitable buffer (e.g., 62.5 mM Tris HCl, 6 M urea, pH 6.8).
- Determine protein concentration using the Bradford method.
- Separate equal amounts of proteins by SDS-PAGE and transfer onto a PVDF membrane.
- Block the membrane with 5% non-fat milk.
- Incubate with primary anti-PARP antibody, followed by an alkaline phosphatase-conjugated secondary antibody.
- Detect the signal using a BCIP/NBT substrate. Cleaved PARP appears as a smaller fragment (~89 kDa) compared to the full-length protein (~116 kDa).

Caspase Activity Assay

This colorimetric assay measures the activation of key caspases in the apoptotic pathway [1].

- **Kits:** Use commercial caspase-3 and caspase-8 colorimetric assay kits.

- **Procedure:**

- Harvest DGA-treated and control cells by centrifugation.
- Lyse the cell pellet in the provided lysis buffer on ice for a specified time.
- Centrifuge the lysates and collect the supernatants.
- Incubate the protein extracts with the specific caspase substrate (DEVD-pNA for caspase-3, IETD-pNA for caspase-8) in assay buffer at 37°C for 1-2 hours.
- Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm. The increase in absorbance is proportional to caspase activity.

Discussion and Research Context

The finding that DGA triggers the extrinsic apoptosis pathway via caspase-8 activation provides a clear mechanistic basis for its anticancer potential [1]. This is significant because activating this pathway can potentially induce cell death even in some cells with mitochondrial apoptosis defects.

The broader family of polyphenolic compounds, including gallic acid (a structural relative of DGA), has also demonstrated potent pro-apoptotic effects across various cancers, such as pancreatic cancer, leukemia, and ovarian cancer [3] [4] [5]. These studies show that related compounds can induce apoptosis through diverse mechanisms, including **generation of reactive oxygen species (ROS), induction of Endoplasmic Reticulum (ER) stress, and modulation of key pathways like p38 MAPK and PI3K/AKT** [3] [5]. This suggests that DGA's activity is part of a wider, promising trend in natural product research.

Key Conclusions for Researchers

- **Specific Mechanism:** DGA is an effective apoptosis inducer in human lymphoblastoid cells, primarily via the caspase-8 extrinsic pathway [1].
- **Broader Relevance:** The apoptotic activity of DGA and related polyphenols underscores their value as leads for developing multi-targeted anticancer agents.
- **Experimental Readiness:** Standard cell biology techniques like MTT assays, DNA gel electrophoresis, and Western blotting are suitable for validating DGA's effects.

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